molecular formula C9H11BrN4O3 B414682 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 115294-81-0

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B414682
CAS No.: 115294-81-0
M. Wt: 303.11g/mol
InChI Key: FANAKSKHVYKEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of a purine precursor, followed by alkylation and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the bromine or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it may serve as a probe or inhibitor in studies of enzyme activity, particularly those involving purine metabolism.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, targeting diseases related to purine metabolism or signaling pathways.

Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The compound may affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known purine derivative with stimulant effects.

    Theobromine (3,7-dimethylxanthine): Another purine derivative found in chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator properties.

Uniqueness: 8-bromo-7-(3-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the bromine and hydroxypropyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets and alter its pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-bromo-7-(3-hydroxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O3/c1-13-6-5(7(16)12-9(13)17)14(3-2-4-15)8(10)11-6/h15H,2-4H2,1H3,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANAKSKHVYKEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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